molecular formula C21H23N3O7 B11657112 N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,5-dinitrobenzamide

N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,5-dinitrobenzamide

Cat. No.: B11657112
M. Wt: 429.4 g/mol
InChI Key: QZIGJPHBMDXUDU-UHFFFAOYSA-N
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Description

N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,5-dinitrobenzamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group attached to a dimethoxyphenyl moiety and a dinitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,5-dinitrobenzamide typically involves multiple steps. One common approach is to start with the cyclopentyl group, which is then functionalized with a dimethoxyphenyl group. This intermediate is further reacted with a dinitrobenzamide derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert nitro groups to amines or other functional groups.

    Substitution: This can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,5-dinitrobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,5-dinitrobenzamide: shares similarities with other benzamide derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H23N3O7

Molecular Weight

429.4 g/mol

IUPAC Name

N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-3,5-dinitrobenzamide

InChI

InChI=1S/C21H23N3O7/c1-30-18-6-5-15(11-19(18)31-2)21(7-3-4-8-21)13-22-20(25)14-9-16(23(26)27)12-17(10-14)24(28)29/h5-6,9-12H,3-4,7-8,13H2,1-2H3,(H,22,25)

InChI Key

QZIGJPHBMDXUDU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])OC

Origin of Product

United States

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